4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring system and a benzenesulfonamide group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of corrosion inhibitors and other functional materials
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]-4-methylphenol: Another Schiff base with similar structural features but different functional groups.
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzoic acid: Similar naphthalene-based Schiff base with a carboxylic acid group.
Uniqueness
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide is unique due to the presence of both the naphthalene ring and the benzenesulfonamide group, which confer distinct chemical and biological properties.
Biological Activity
4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide, a compound with significant potential in cancer therapy, has garnered attention due to its dual-targeting mechanism against tubulin and STAT3 proteins. This article synthesizes current research findings on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be denoted by the following structural formula:
Research indicates that this compound functions primarily through two mechanisms:
- Tubulin Inhibition : The compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization. This action leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells .
- STAT3 Inhibition : It also inhibits the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival. This dual inhibition enhances its anticancer efficacy .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated against various cancer cell lines. Key findings include:
- Antiproliferative Activity :
- The compound exhibited IC50 values of 1.35 µM against A549 (lung cancer), 2.85 µM against MDA-MB-231 (breast cancer), and 3.04 µM against HCT-116 (colon cancer) cells .
- Comparative studies indicate that while its single-target inhibition is slightly less effective than conventional drugs, its dual-target approach results in superior overall antitumor activity in vivo .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant growth inhibition across multiple cancer cell lines, confirming its potential as a therapeutic agent.
- In Vivo Efficacy : In xenograft models, the compound effectively inhibited tumor growth by over 80%, showcasing its potential for clinical application .
Structure-Activity Relationship (SAR)
A series of derivatives based on the parent structure have been synthesized to explore their biological activity further. Key observations from SAR studies include:
- Substituents on the naphthalene ring significantly influence the binding affinity to tubulin and STAT3.
- Modifications that enhance lipophilicity often correlate with increased cellular uptake and improved antiproliferative effects.
Table 1: Summary of Biological Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
DL14 | A549 | 1.35 | Tubulin & STAT3 inhibition |
DL14 | MDA-MB-231 | 2.85 | Tubulin & STAT3 inhibition |
DL14 | HCT-116 | 3.04 | Tubulin & STAT3 inhibition |
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(4-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18-11-6-13(16-4-2-3-5-17(16)18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22) |
InChI Key |
QGYULOBIRFVFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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